

# Application Notes: Utilizing XCT-790 in Seahorse Metabolic Flux Analysis

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Compound of Interest		
Compound Name:	ERR A Inverse Agonist 1	
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### **Abstract**

These application notes provide a comprehensive guide for the use of XCT-790, a known inverse agonist of the Estrogen-Related Receptor  $\alpha$  (ERR $\alpha$ ), in metabolic studies utilizing the Agilent Seahorse XF Analyzer. While XCT-790 is a valuable tool for probing the role of ERR $\alpha$  in cellular metabolism, it is critical to recognize its potent off-target effects. This document outlines its dual mechanism of action, provides detailed protocols for its application in Seahorse assays, and offers guidance on data interpretation to avoid common pitfalls.

## **Introduction and Mechanism of Action**

XCT-790 is a selective inverse agonist of the Estrogen-Related Receptor  $\alpha$  (ERR $\alpha$ ), a key regulator of cellular energy homeostasis, with a reported IC50 of 0.37  $\mu$ M.[1][2] ERR $\alpha$ , often coactivated by PGC-1 $\alpha$ , plays a significant role in mitochondrial biogenesis and the transcriptional regulation of genes involved in oxidative phosphorylation.[3][4][5] XCT-790 functions by disrupting the interaction between ERR $\alpha$  and its coactivators.[3][4]

Crucial Consideration: Off-Target Mitochondrial Uncoupling

A significant body of research has demonstrated that XCT-790 is also a potent, fast-acting mitochondrial uncoupler, independent of its activity on ERRa.[3][6][7] This uncoupling effect occurs at nanomolar to low micromolar concentrations, often lower than those used to achieve







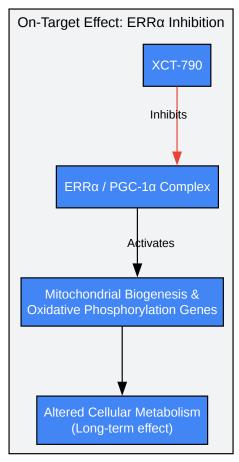
ERRα inhibition.[3][4] Structurally similar to known chemical uncouplers like FCCP, XCT-790 acts as a proton ionophore, dissipating the mitochondrial proton gradient.[3][7] This action leads to a rapid increase in oxygen consumption rate (OCR), a depletion of cellular ATP, and subsequent activation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status.[3][6][8]

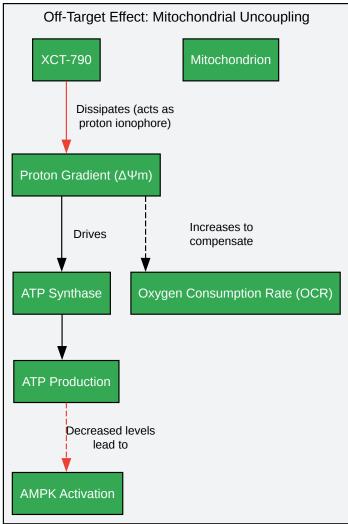
This dual activity means that metabolic changes observed upon XCT-790 treatment in a Seahorse assay are a composite of both ERR $\alpha$  inhibition and direct mitochondrial uncoupling. Therefore, experimental design and data interpretation must account for this confounding off-target effect.

# Signaling Pathways and Logical Relationships

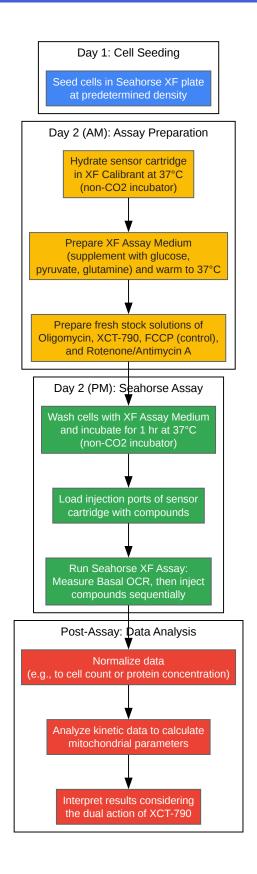
To understand the data generated from Seahorse analysis with XCT-790, it is essential to visualize its dual mechanisms of action.











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